molecular formula C19H19N3O2S B12159633 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide

Cat. No.: B12159633
M. Wt: 353.4 g/mol
InChI Key: JLZOWJZPROYJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiophene-2-carboxamide core linked to a piperidine moiety substituted with a 1H-indol-2-ylcarbonyl group. The thiophene ring, with its sulfur atom, contributes to electronic and steric properties distinct from oxygen-containing heterocycles like furan .

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C19H19N3O2S/c23-18(17-6-3-11-25-17)20-14-7-9-22(10-8-14)19(24)16-12-13-4-1-2-5-15(13)21-16/h1-6,11-12,14,21H,7-10H2,(H,20,23)

InChI Key

JLZOWJZPROYJMR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic methods exist for preparing ITC-1. One common approach involves the Fischer indole synthesis . Here’s a simplified route:

    Formation of Indole Ring:

    Conversion to ITC-1:

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains similar, emphasizing efficiency and scalability.

Chemical Reactions Analysis

ITC-1 undergoes various reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Reagents like oxidants, reducing agents, and nucleophiles play a role.

    Major Products: These reactions yield derivatives with altered properties.

Scientific Research Applications

Chemistry::
  • ITC-1 serves as a versatile building block for designing novel compounds.
  • Researchers explore its reactivity and functionalization.
Biology and Medicine:: Industry::

    Pharmaceuticals: ITC-1 derivatives may lead to new drugs.

    Materials Science: Explore its use in materials and polymers.

Mechanism of Action

  • ITC-1 likely interacts with specific molecular targets, affecting cellular pathways.
  • Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Key Structural Variations

Compound Name Structural Features Biological Activity/Findings
Target Compound Thiophene-2-carboxamide + piperidine-indol-2-ylcarbonyl Not explicitly reported in evidence; structural analysis prioritized
2-Thiophenefentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) Thiophene-2-carboxamide + piperidine-phenylethyl + phenyl Opioid receptor agonist; sulfur substitution enhances metabolic stability vs. furanylfentanyl
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide + 4-methylpyridine substituent Antibacterial activity; aryl substituents modulate efficacy (MIC: 2–32 µg/mL)
N-(1-Benzyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide + benzyl-formyl-indole Synthetic intermediate; formyl group may aid crystallography
N-(1,3-Dioxo-isoindol-2-yl)-difluoro-terphenyl-carboxamide Terphenyl-carboxamide + isoindole-dione Anticancer potential; bulky terphenyl reduces solubility

Critical Analysis of Substituent Effects

  • Heterocyclic Rings : Replacement of furan (in furanylfentanyl) with thiophene (in 2-thiophenefentanyl) increases lipophilicity and alters metabolic pathways due to sulfur’s larger atomic radius and reduced electronegativity .
  • Piperidine Substituents : The indol-2-ylcarbonyl group in the target compound may enhance CNS penetration compared to 2-thiophenefentanyl’s phenylethyl group, which is associated with µ-opioid receptor binding .
  • Aromatic Systems: Pyridine (in ) vs. indole (target) alters electronic density, impacting antibacterial vs.

Research Findings and Mechanistic Insights

  • Crystallography : The CCP4 suite () is widely used for structural validation, applicable to analogues like the terphenyl derivative () and formyl-indole compound () .
  • Bioactivity Trends : Thiophene carboxamides with smaller substituents (e.g., methylpyridine) show antibacterial activity, while bulkier groups (e.g., terphenyl) may shift applications to anticancer research .

Biological Activity

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]thiophene-2-carboxamide is a complex heterocyclic compound that combines an indole moiety, a piperidine ring, and a thiophene-2-carboxamide group. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry, where it is being investigated for various therapeutic applications.

Molecular Characteristics

PropertyValue
Molecular FormulaC19H19N3O2S
Molecular Weight353.4 g/mol
IUPAC NameThis compound
SMILESC1CN(CCC1)C(=O)C2=CC=CS2

The compound's structure allows it to interact with various biological targets, potentially modulating their activity and influencing cellular pathways.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In a study evaluating similar indole derivatives, compounds with structural similarities demonstrated significant antiproliferative activity against several cancer cell lines, including those expressing epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) .

The anticancer effects are thought to arise from the compound's ability to induce apoptosis and inhibit key signaling pathways associated with tumor growth. Specific apoptotic markers such as Caspases 3, 8, and 9 were significantly affected, indicating that the compound may activate intrinsic apoptotic pathways .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer potential, this compound has been reported to exhibit anti-inflammatory and analgesic properties. Its unique structural components allow it to interact with inflammatory mediators, suggesting its use in treating conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the indole substitution pattern and modifications to the piperidine ring can significantly alter the compound's efficacy against different biological targets.

Compound NameStructure FeaturesUnique Aspects
N-[1-(1H-indol-3-carbonyl)piperidin-4-yl]thiophene-2-carboxamideIndole moiety, piperidine ringSlightly different indole substitution pattern; potential for different biological activity
5-(1H-pyrrolo[2,3-b]pyridin-4-yl)thiophene derivativesPyrrole-based structureDistinct heterocyclic system; differing reactivity and biological interactions

These comparisons highlight how slight changes in molecular structure can lead to significant differences in biological activity.

Case Study 1: Antiproliferative Activity

In a study involving various indole derivatives, compounds similar to this compound were tested against a panel of cancer cell lines. The most effective derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM, demonstrating strong inhibition of cell proliferation .

Case Study 2: Apoptosis Induction

Further investigations revealed that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl2 family proteins. This mechanism was evidenced by increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.